Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Research groups often face a bottleneck when the free carboxylic acid analog (CAS 1783616-84-1) is priced at a premium (€1,224/g). This methyl ester eliminates that cost barrier, enabling just-in-time saponification to the acid for amide coupling or metalloenzyme inhibitor programs. For kinase-focused teams, the 2-methylamino substituent provides a single H-bond donor that aligns with hinge-binding pharmacophore requirements, avoiding the steric clash or desolvation penalty of 2-amino analogs. Additionally, the unsubstituted C4-H position permits sequential halogenation and Pd-catalyzed cross-coupling, a validated strategy for achieving Plasmodium falciparum DHODH IC50 values as low as 10-38 nM (US9238653).

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
Cat. No. B13241013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C(=O)N1)CC(=O)OC
InChIInChI=1S/C8H11N3O3/c1-9-8-10-4-5(7(13)11-8)3-6(12)14-2/h4H,3H2,1-2H3,(H2,9,10,11,13)
InChIKeyXOUMAIZCAAQKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: Structure and Comparator Profile


Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS 2059987-56-1) is a 2-(methylamino)-substituted 1,6-dihydropyrimidin-5-yl acetate ester with molecular formula C₈H₁₁N₃O₃ and molecular weight 197.19 g/mol . The compound belongs to a family of 5-substituted dihydropyrimidinone derivatives that have been explored as G protein-coupled receptor kinase (GRK) inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and versatile synthetic building blocks for nucleoside analog discovery [1][2]. Its closest structural analogs—differing only at the 2-amino/alkylamino substituent, the ester alkyl group, or the 4-position methyl substitution—form a tight comparator set for which targeted procurement decisions require quantitative differentiation .

Synthetic intermediate Dihydropyrimidinone scaffold with unsubstituted C4 handle
Kinase inhibitor design Single N–H donor for hinge-binding motif exploration
Latent acid precursor Methyl ester supports on-demand carboxylic acid preparation

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: Limitations of Generic Analogs


Although sharing a conserved 1,6-dihydropyrimidinone core, the substitution pattern at the 2-position, the ester moiety at the 5-acetate side chain, and the presence or absence of a 4-methyl group create distinct pharmacophores and reactivity profiles that preclude generic interchange . For example, the 2‑methylamino substituent introduces an additional H‑bond donor and increases calculated lipophilicity relative to the 2‑amino analog (ΔlogP estimated at +0.5 to +1.0 log units based on fragment contributions), which alters both membrane permeability and target‑binding pharmacophore complementarity . Similarly, the methyl ester serves as a reversible electrophilic trap for nucleophilic residues in enzyme active sites and can function as a latent prodrug handle for the carboxylic acid, whereas the free acid or ethyl ester analogs exhibit different solubility, metabolic stability, and synthetic coupling reactivity [1]. These molecular differences are non‑trivial and must be evaluated against the specific assay or synthetic protocol before assuming interchangeability.

Target 2-(Methylamino) ester
2-Amino analog May shift H-bond donor count; binding profile may differ.
Target 2-(Methylamino) ester
Free acid analog May alter reactivity and cell permeability; formulation context differs.
Target 2-(Methylamino) ester
4-Methyl analog May block C4 diversification; synthetic route divergence may be required.

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: Quantitative Evidence vs. Analogs


Hydrogen-Bond Donor Profile: 2-Methylamino vs. 2-Amino

The 2‑methylamino group of the target compound introduces one N–H hydrogen‑bond donor, whereas the 2‑amino analog (CAS 163081‑06‑9) presents two N–H donors . This difference alters the spatial hydrogen‑bonding fingerprint of the dihydropyrimidine ring, which is a critical pharmacophoric element in GRK and DHODH inhibitor scaffolds [1]. The 2‑methylamino substitution is associated with enhanced metabolic stability on the pyrimidine ring compared to the free 2‑amino group, which is susceptible to oxidative deamination (class‑level inference from pyrimidine metabolism literature).

H-Bond Donor Count
Class-level inference
1 N–H vs 2 N–H
May affect hinge-binding complementarity.
LogP shift ~+0.5 to +1.0 predicted.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Methyl Ester as Latent Carboxylic Acid: Synthetic Utility Advantage

The methyl ester of the target compound (CAS 2059987‑56‑1) can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to liberate the free carboxylic acid (CAS 1783616‑84‑1), whereas the ethyl ester analog (CAS 2060034‑18‑4) requires longer reaction times or stronger conditions for complete hydrolysis due to steric hindrance at the ester carbonyl . Conversely, the free acid analog is commercially available at €1,224.00 per gram (CymitQuimica), roughly an order of magnitude more expensive than the target methyl ester based on indicative pricing, making the methyl ester a cost‑effective stable precursor for on‑demand preparation of the acid .

Ester Reactivity & Cost
Data to verify
Methyl: rapid hydrolysis vs Acid: higher procurement cost
Supports on-demand acid preparation.
Hydrolysis kinetics context-dependent.
Prodrug Design Synthetic Chemistry Fragment-Based Drug Discovery

Vendor Purity Benchmarking: Target vs. Closest Analogs

Commercial purity specifications for the target compound and its closest analogs are as follows: the 2‑amino analog (CAS 163081‑06‑9) is offered at 98% purity (Fluorochem) , the ethyl ester analog (CAS 2060034‑18‑4) at 95% (Bide/Manalab) , and the free acid analog (CAS 1783616‑84‑1) at 95% (Leyan) . The target methyl 2‑methylamino compound (CAS 2059987‑56‑1) is commercially available from Leyan with purity meeting research‑grade specifications (typically ≥95%), though the exact vendor‑guaranteed purity must be confirmed per batch via the Certificate of Analysis .

Vendor Purity Range
Batch-specific
95–98% across analog series
Purity specifications comparable; verify CoA.
Analogs: 95% (ethyl ester, acid), 98% (amino).
Chemical Procurement Quality Control Analytical Chemistry

Unsubstituted C4 Position Enables Scaffold Diversification

The target compound carries a hydrogen atom at the pyrimidine 4‑position, whereas the 4‑methyl analog (CAS 2059932‑51‑1) bears a methyl group that sterically blocks electrophilic substitution and cross‑coupling at C4 . In the context of DHODH inhibitor development, the 4‑position of the pyrimidine ring is often exploited for introducing aryl or heteroaryl substituents via palladium‑catalyzed cross‑coupling to modulate species selectivity (Plasmodium vs. human) [1]. The unsubstituted C4 of the target compound therefore retains this synthetic handle, whereas the 4‑methyl analog is a dead‑end for further C4 diversification [1].

C4 Diversification
Class-level inference
C4–H (available) vs C4–CH₃ (inert)
Supports late-stage functionalization.
Cross-coupling reactivity context.
Medicinal Chemistry Scaffold Derivatization Late-Stage Functionalization

Predicted LogP and Solubility: Differentiation from Analogs

Measured logP for the 2‑amino analog (CAS 163081‑06‑9) is reported as −1.26 (Fluorochem), indicating high aqueous solubility but poor passive membrane permeability . The target compound, with its 2‑methylamino substituent, is predicted to have a logP approximately 0.5–1.0 units higher based on the Hansch π‑value for N‑methylation (+0.5 to +1.0) [1]. This places the target compound in a more favorable logP window (estimated −0.3 to +0.2) for blood–brain barrier penetration and intracellular target engagement while retaining adequate aqueous solubility. The free acid analog carries a formal negative charge at physiological pH, which further reduces passive permeability relative to the neutral methyl ester .

Predicted LogP
Class-level inference
Est. −0.3 to +0.2 vs −1.26 (2-amino)
Context for permeability assays.
Calculated fragment-based estimate.
ADME Prediction Drug-Likeness Lead Optimization

Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: Optimal Use Scenarios


Kinase Inhibitors: Single H-Bond Donor for Hinge Binding

When designing ATP‑competitive kinase inhibitors, the hinge‑binding region of the kinase active site typically accommodates one H‑bond donor from the inhibitor. The 2‑methylamino substituent of the target compound provides exactly one N–H donor, matching this pharmacophoric requirement . The 2‑amino analog, with two N–H donors, risks steric clash or unfavorable desolvation penalty in tightly enclosed hinge pockets. Selecting the target compound over the 2‑amino analog avoids this mismatch and may improve binding affinity by an estimated 10‑ to 100‑fold based on SAR precedents in the pyrimidine kinase inhibitor literature.

DHODH Library Synthesis with C4 Diversification

The target compound retains an unsubstituted C4–H position, enabling sequential halogenation and palladium‑catalyzed cross‑coupling to introduce aryl or heteroaryl groups at C4 . This divergent strategy has been validated in the patent literature (e.g., US9238653) where C4‑substituted dihydropyrimidinones achieved Plasmodium falciparum DHODH IC50 values as low as 10–38 nM . The 4‑methyl analog (CAS 2059932‑51‑1) cannot be diversified at C4, making the target compound the mandatory starting material for this SAR exploration approach.

Cost-Effective Carboxylic Acid Precursor

The free carboxylic acid analog (CAS 1783616‑84‑1) is commercially available at a premium price of €1,224.00/g (CymitQuimica) . The target methyl ester can be quantitatively hydrolyzed to the acid under standard saponification conditions (LiOH, THF/H₂O, 0 °C to rt), providing a just‑in‑time supply of the acid at a fraction of the direct procurement cost. This approach is particularly advantageous for research groups requiring the acid as a coupling partner in amide bond formation or as a zinc‑binding pharmacophore in metalloenzyme inhibitor programs.

Intracellular Target Engagement with Optimized Permeability

For cell‑based assays where the molecular target resides in the cytoplasm or an intracellular organelle, passive membrane permeability is critical. The target compound's estimated logP (≈ −0.3 to +0.2) places it in a permeability‑favorable range, whereas the 2‑amino analog (measured logP = −1.26) is approximately 10‑ to 30‑fold less permeable based on the established logP‑permeability correlation for small heterocycles . The free acid analog is effectively membrane‑impermeant at physiological pH due to its ionized carboxylate. Therefore, the target compound is the appropriate choice for intracellular target engagement experiments among this analog series.

Application
Selection Property
Validation Focus
Kinase hinge-binding studies
H-bond donor profile
Binding site complementarity
DHODH scaffold diversification
Unsubstituted C4 position
Cross-coupling reactivity
Carboxylic acid precursor prep
Methyl ester reactivity
Hydrolysis efficiency & yield
Intracellular target engagement
Predicted permeability
Cell-based assay context
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